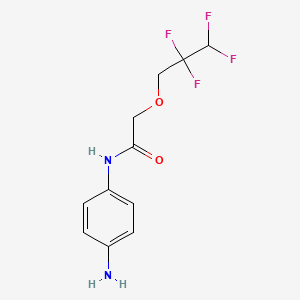
2-(2-Chloroethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)pyrrolidine: 1-(2-Chloroethyl)pyrrolidine , is a halogenated alkyl-substituted pyrrolidine. Its chemical formula is C₆H₁₂ClN , and it exists as a hydrochloride salt (C₆H₁₂ClN·HCl). This compound has various applications in both research and industry .
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of 2-(2-Chloroethyl)pyrrolidine involves the reaction of pyrrolidine with 2-chloroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The reaction can be represented as follows:
Pyrrolidine+2-Chloroethanol→this compound
b. Reaction Conditions: The reaction typically occurs under mild conditions, with pyrrolidine acting as the nucleophile. The use of a suitable solvent and a Lewis acid catalyst may enhance the yield.
c. Industrial Production Methods: While this compound is not produced on a large scale, it serves as an intermediate in the synthesis of other compounds.
Analyse Chemischer Reaktionen
a. Types of Reactions: 2-(2-Chloroethyl)pyrrolidine can undergo various reactions, including:
Nucleophilic substitution: As demonstrated in its synthesis, the compound readily reacts with nucleophiles.
Ring-opening reactions: The pyrrolidine ring can open under specific conditions.
Base-catalyzed hydrolysis: To cleave the pyrrolidine ring.
Alkylating agents: Used for further derivatization.
c. Major Products: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis may yield 2-chloroethylamine and pyrrolidine.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)pyrrolidine finds applications in:
Medicinal chemistry: It serves as a building block for designing potential drugs.
Chemical biology: Researchers explore its reactivity and interactions with biomolecules.
Industry: It contributes to the synthesis of various compounds.
Wirkmechanismus
The compound’s mechanism of action varies based on its specific application. It may act as an alkylating agent, affecting cellular processes or binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
While 2-(2-Chloroethyl)pyrrolidine is unique due to its pyrrolidine ring and chloroethyl group, similar compounds include:
- 1-(2-Bromoethyl)pyrrolidine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester
These compounds share structural features but differ in substituents and reactivity .
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGOZXZVTWOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)





![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)



